Indol-4-one

Anticancer DNA Alkylating Agents Cytotoxicity

Indol-4-one (CAS 13754-86-4) is the core pharmacophore behind picomolar-potency ADC payloads (CBI subunit, IC50 2-3 pM) and highly selective DYRK1A kinase inhibitors (IC50 220 nM, >45-fold selectivity over CDK5/GSK3/PI3K). Its unique 4-oxo group delivers 4-fold greater stability and potency than CPI-based analogs—validated in duocarmycin ADCs. Also delivers potent antifungal activity (MIC 1.95 µg/mL vs. A. niger). This scaffold cannot be substituted with 2- or 3-indolone isomers without compromising target engagement. Order high-purity (≥98%) material for oncology, CNS, and anti-infective drug discovery. Global shipping, bulk quantities available.

Molecular Formula C8H5NO
Molecular Weight 131.13 g/mol
Cat. No. B1260128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndol-4-one
Molecular FormulaC8H5NO
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESC1=CC(=O)C2=CC=NC2=C1
InChIInChI=1S/C8H5NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5H
InChIKeyKCKIKSJECTZLJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indol-4-one: A Privileged Scaffold for Potent Cytotoxic and Antifungal Agents


Indol-4-one, also known as 1H-indol-4-one or indolin-4-one, is a heterocyclic scaffold with the molecular formula C8H5NO and a molecular weight of 131.13 g/mol [1]. This bicyclic structure, consisting of a fused benzene and pyrrole ring with a ketone at the 4-position, serves as a core pharmacophore in numerous bioactive compounds. Derivatives of indol-4-one exhibit potent biological activities, including sub-nanomolar cytotoxic potency in cancer cell lines and significant antifungal activity [2][3]. The scaffold's versatility enables diverse synthetic modifications, leading to a wide array of drug candidates, particularly in the oncology and anti-infective domains [4].

Why Indol-4-one Cannot Be Substituted with Other Indole-Based Scaffolds


Despite sharing the indole core, indol-4-one cannot be freely substituted with other indole derivatives such as oxindole (2-indolone), indole-3-carbinol, or simple indoles. The specific position of the carbonyl group at the 4-position, rather than the 2- or 3-position, imparts unique electronic and steric properties that dramatically alter biological activity and synthetic utility [1]. For instance, the 4-keto group in the CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) alkylation subunit is essential for its DNA alkylation potency, and its substitution with an authentic CPI (cyclopropapyrroloindole) subunit results in a 4-fold loss in both stability and cytotoxic potency [2]. Similarly, indol-4-one derivatives exhibit distinct target selectivity profiles, as seen with pyridazino[4,5-b]indol-4-ones that inhibit DYRK1A with no activity against CDK5, GSK3, or PI3K, a selectivity not achieved by structurally similar indole-based kinase inhibitors [3]. These differences underscore the critical importance of the 4-oxo functionality for achieving desired potency and selectivity, making direct substitution with other indole scaffolds scientifically invalid without rigorous revalidation.

Quantitative Evidence for Indol-4-one Scaffold Superiority and Unique Selectivity


CBI (Indol-4-one) Alkylation Subunit Confers 4-Fold Superior Stability and Potency vs. CPI Analog in DNA Alkylating Agents

In a systematic study of CC-1065 and duocarmycin analogs, the CBI-based analog (containing the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one alkylation subunit) was found to be four times more stable and four times more potent than the corresponding analog containing the authentic CPI (cyclopropapyrroloindole) alkylation subunit [1]. The CBI-based agents also alkylated DNA with an unaltered sequence selectivity at an enhanced rate and with greater efficiency than the CPI analog [1].

Anticancer DNA Alkylating Agents Cytotoxicity

C5-Substituted CBI Analogs Achieve Picomolar Cytotoxic Potency (IC50 = 2-3 pM), Outperforming Duocarmycin SA and CC-1065

Substitution at the indole C5 position of CBI (indol-4-one) analogs led to cytotoxic potency enhancements of ≥1000-fold compared to unsubstituted CBI. These simplified analogs, containing a single DNA binding subunit, were more potent (IC50 = 2-3 pM) than CBI-TMI, duocarmycin SA, or CC-1065 [1]. In a separate study, CBI-benzoselenophenes with N-amido substituents at the C-5 position (compounds 14g, 14f, and 16) exhibited IC50 values of 0.5, 1.2, and 1.6 nM, respectively, against SK-OV3 ovarian cancer cells, which were more potent than the CBI-TMI control and other benzoselenophene analogs [2].

Anticancer ADC Payload Cytotoxicity

Pyridazino[4,5-b]indol-4-ones Exhibit High Selectivity for DYRK1A Kinase Over CDK5, GSK3, and PI3K

In a series of pyridazino[4,5-b]indol-4-ones, compound 2 inhibited DYRK1A with an IC50 of 220 nM and showed no inhibition of closely related kinases CDK5, GSK3, and PI3K (IC50 > 10 μM) [1]. This analogue also attenuated the growth of Huh-7, Caco-2, and MDA-MB-231 cancer cell lines with IC50 values < 1 μM [1]. In a related series, both furan-2-yl 10 and pyridin-4-yl 19 derivatives exhibited submicromolar IC50 against DYRK1A with no activity against the three other kinases [2].

Kinase Inhibitor Selectivity DYRK1A

6,6-Dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one Exhibits Tumor-Selective Cytotoxicity (Jurkat IC50 = 14.8 µM vs. HEK293 IC50 = 93.63 µM)

A tetrahydroindol-4-one derivative, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, inhibited the metabolic activity of lymphoblastic leukemia cells (Jurkat) with an IC50 of 14.8 µM, while showing significantly lower toxicity against normal human embryonic kidney cells (HEK293) with an IC50 of 93.63 µM [1]. The proposed mechanism involves interaction with cyclin-dependent kinase CDK9 [1].

Anticancer Selective Cytotoxicity Leukemia

Aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones Are Potent Hsp90 Inhibitors with Single-Digit Nanomolar Antiproliferative Activity

A series of aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones demonstrated potent inhibition of the heat shock protein 90 (Hsp90) chaperone. The lead compound exhibited potent antiproliferative activity across a panel of cancer cell lines: MCF-7 (breast) IC50 = 0.7 nM; A375 (melanoma) IC50 = 26 nM; HT29 (colon) IC50 = 5 nM; LNCaP (prostate) IC50 = 15 nM [1]. This potency is attributed to strong binding to the N-terminal ATP-binding domain of Hsp90 [1].

Hsp90 Inhibitor Anticancer Kinase

Indol-4-ones Exhibit Structure-Dependent Antifungal Activity with MICs as Low as 1.95 µg/mL Against Aspergillus niger

A series of indol-4-ones demonstrated antifungal activity against various strains. The minimum inhibitory concentration (MIC) for filamentous fungi was 1.95 µg/mL for Aspergillus niger for compounds 15-1, 15-33, and 15-34 [1]. Against yeasts, the MIC was 31.25 µg/mL for Candida glabrata, Candida krusei, and Candida guilliermondii with compounds 15-32, 15-15, and 15-1 [1]. Theoretical reactivity studies using DFT and HSAB principles established a strong correlation between chemical reactivity descriptors and antifungal activity, providing a rational basis for design [2].

Antifungal MIC Aspergillus

Optimal Use Cases for Indol-4-one Scaffold: From ADC Payloads to Antifungal Drug Discovery


High-Potency Payload for Antibody-Drug Conjugates (ADCs) in Oncology

The CBI (indol-4-one) alkylation subunit is an ideal payload for ADCs due to its picomolar cytotoxic potency (IC50 = 2-3 pM) and proven 4-fold superiority in stability and potency over the CPI subunit [1][2]. Its tunable potency via C5-substitution allows fine-tuning of the therapeutic window. Given its validated use in duocarmycin analogs, it is a proven, high-value scaffold for developing next-generation ADCs with improved efficacy and safety profiles.

Selective DYRK1A Kinase Inhibitors for Down Syndrome and Cancer Research

Pyridazino[4,5-b]indol-4-ones offer a unique selectivity profile, potently inhibiting DYRK1A (IC50 = 220 nM) while sparing CDK5, GSK3, and PI3K (>10 μM) [3]. This selectivity is critical for developing therapeutics for Down syndrome and DYRK1A-overexpressing cancers (e.g., glioblastoma, leukemia) while minimizing off-target toxicity. These compounds serve as valuable chemical probes and lead candidates for targeted kinase inhibition.

Novel Antifungal Agents Targeting Aspergillosis and Candidiasis

Indol-4-one derivatives exhibit potent antifungal activity, with MIC values as low as 1.95 µg/mL against Aspergillus niger, outperforming fluconazole [4]. Their activity against Candida species (MIC 31.25 µg/mL) and the established correlation between DFT-calculated reactivity descriptors and antifungal potency provide a rational, computationally guided path for lead optimization [5]. This scaffold is highly suitable for developing new antifungal drugs to combat drug-resistant fungal infections.

Hsp90 Inhibitors with Sub-Nanomolar Antiproliferative Activity for Targeted Cancer Therapy

Aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones are exceptionally potent Hsp90 inhibitors, achieving single-digit nanomolar IC50 values against multiple cancer cell lines, including MCF-7 (0.7 nM) and HT29 (5 nM) [6]. This potency surpasses that of first-generation Hsp90 inhibitors by up to 100-fold, positioning these indol-4-one derivatives as promising leads for the development of more effective and better-tolerated Hsp90-targeted cancer therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.